molecular formula C8H6ClN B1583252 3-Chloro-4-methylbenzonitrile CAS No. 21423-81-4

3-Chloro-4-methylbenzonitrile

Cat. No.: B1583252
CAS No.: 21423-81-4
M. Wt: 151.59 g/mol
InChI Key: INEMHABDFCKBID-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzonitrile is an organic compound with the molecular formula C₈H₆ClN. It is a derivative of benzonitrile, where a chlorine atom is substituted at the third position and a methyl group at the fourth position of the benzene ring. This compound is known for its applications in chemical synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . The reaction conditions typically include the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods

In industrial settings, this compound is often produced via the ammoxidation of 3-chloro-4-methyltoluene. This process involves the catalytic oxidation of the methyl group to a nitrile group in the presence of ammonia and a suitable catalyst, such as vanadium oxide .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic Substitution: 3-substituted-4-methylbenzonitriles.

    Reduction: 3-chloro-4-methylbenzylamine.

    Oxidation: 3-chloro-4-methylbenzoic acid.

Scientific Research Applications

3-Chloro-4-methylbenzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylbenzonitrile largely depends on its chemical reactivity. The nitrile group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of different bioactive compounds. The chlorine atom can also undergo substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzonitrile: Lacks the methyl group at the fourth position.

    4-Methylbenzonitrile: Lacks the chlorine atom at the third position.

    3-Chloro-4-methylbenzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

3-Chloro-4-methylbenzonitrile is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

3-chloro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMHABDFCKBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175696
Record name 3-Chloro-p-toluonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21423-81-4
Record name 3-Chloro-4-methylbenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-p-toluonitrile
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Record name 3-Chloro-p-toluonitrile
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Record name 3-chloro-p-toluonitrile
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Record name 3-Chloro-4-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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